molecular formula C7H13F2NO B1488754 3-(2,2-Difluoroethoxy)piperidine CAS No. 1247829-60-2

3-(2,2-Difluoroethoxy)piperidine

Cat. No.: B1488754
CAS No.: 1247829-60-2
M. Wt: 165.18 g/mol
InChI Key: DIWGFUWJBXFWGX-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethoxy)piperidine is a piperidine derivative featuring a difluoroethoxy (–OCH₂CF₂H) substituent at the 3-position of the piperidine ring. Piperidine, a six-membered heterocycle containing one nitrogen atom, is a common scaffold in medicinal chemistry due to its conformational flexibility and ability to modulate pharmacokinetic properties. The difluoroethoxy group introduces electronegativity and lipophilicity, which may enhance metabolic stability and membrane permeability compared to non-fluorinated analogs .

Properties

IUPAC Name

3-(2,2-difluoroethoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2NO/c8-7(9)5-11-6-2-1-3-10-4-6/h6-7,10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWGFUWJBXFWGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 3-(2,2-difluoroethoxy)piperidine typically involves two key steps:

Preparation of the 2,2-Difluoroethoxy Moiety

The 2,2-difluoroethoxy group is generally introduced via nucleophilic substitution reactions using 2,2-difluoroethanol derivatives or related fluorinated alcohols. According to patent literature, fluorinated alcohols such as 2,2-difluoroethanol are first prepared or sourced and then reacted with suitable electrophilic substrates to form the difluoroethoxy substituent.

For example, fluorinated alcohols can be reacted with halogenated heterocycles or activated intermediates under basic conditions (e.g., potassium carbonate) to form the difluoroethoxy ether linkage.

Selective Functionalization of the Piperidine Ring at the 3-Position

Direct functionalization of the piperidine ring at the 3-position is synthetically challenging due to the electronic effects of the nitrogen atom and steric hindrance. Recent advances employing rhodium-catalyzed C−H functionalization have enabled selective substitution at specific positions of the piperidine ring.

  • Rhodium-Catalyzed C−H Functionalization:
    The use of rhodium catalysts with carefully chosen ligands and protecting groups on the nitrogen allows for regioselective and stereoselective C−H insertion or cyclopropanation reactions.
    • For 3-substituted piperidines, an indirect approach is often used:
      • Cyclopropanation of N-Boc-tetrahydropyridine to introduce a cyclopropane ring.
      • Regio- and stereoselective reductive ring-opening of the cyclopropane to yield the 3-substituted piperidine derivative.

This method allows for the installation of substituents, such as the 2,2-difluoroethoxy group, at the 3-position with high selectivity and control over stereochemistry.

Representative Synthetic Route for this compound

A plausible synthetic route based on the above methodologies would be:

Step Description Reagents/Conditions Notes
1 Protection of piperidine nitrogen (e.g., N-Boc protection) Boc2O, base (e.g., triethylamine), solvent (e.g., dichloromethane) Protecting group facilitates selective functionalization
2 Cyclopropanation of N-Boc-tetrahydropyridine Rhodium catalyst (e.g., Rh2(R-TCPTAD)4), donor/acceptor carbene precursor Introduces cyclopropane ring at desired position
3 Regio- and stereoselective reductive ring-opening of cyclopropane Reductive conditions (e.g., Zn, acid or other reducing agents) Yields 3-substituted piperidine scaffold
4 Nucleophilic substitution with 2,2-difluoroethanol or equivalent 2,2-Difluoroethanol, base (e.g., K2CO3), solvent (e.g., acetonitrile), reflux Installs 2,2-difluoroethoxy group at 3-position
5 Deprotection of nitrogen protecting group Acidic conditions (e.g., TFA in DCM) Final free amine product

This route leverages modern C−H functionalization and fluorine chemistry to achieve the target molecule.

Alternative Approaches and Considerations

  • Direct Nucleophilic Substitution:
    If a 3-halo-piperidine derivative is available, direct nucleophilic substitution with 2,2-difluoroethanol under basic conditions may be feasible. However, regioselectivity and side reactions must be carefully controlled.

  • Use of Fluorinated Triazatriphosphorine Intermediates:
    Patents describe the preparation of fluorinated heterocycles using hexachloro-substituted triazatriphosphorines reacted with fluorinated alcohols, which could be adapted for synthesizing fluorinated piperidine derivatives.

Data Table: Summary of Key Preparation Methods

Method Key Reagents Reaction Type Advantages Limitations
Rhodium-catalyzed C−H Functionalization + Cyclopropanation Rh catalysts, N-Boc-tetrahydropyridine, donor/acceptor carbenes Catalytic C−H insertion and ring-opening High regio- and stereoselectivity; access to 3-substituted piperidines Requires specialized catalysts and conditions
Nucleophilic Substitution on 3-Halo-piperidine 2,2-Difluoroethanol, base (K2CO3) SN2 substitution Straightforward, scalable Requires pre-functionalized halide; possible side reactions
Triazatriphosphorine-mediated Fluorination Hexachlorotriphosphorine, fluorinated alcohols Multi-step fluorination and substitution Enables complex fluorinated heterocycles Complex synthesis; less direct for piperidine

Research Findings and Practical Notes

  • The rhodium-catalyzed approach is currently the most versatile and selective method for preparing 3-substituted piperidines, including difluoroethoxy derivatives, allowing for precise control over substitution patterns and stereochemistry.

  • The installation of the difluoroethoxy group via nucleophilic substitution is well-established, often employing potassium carbonate as a base in polar aprotic solvents like acetonitrile or DMF.

  • Protection of the piperidine nitrogen is critical to avoid side reactions and to direct functionalization to the desired ring position.

  • Reaction conditions such as temperature, solvent, and catalyst choice significantly influence regioselectivity and yield.

Chemical Reactions Analysis

Types of Reactions: 3-(2,2-Difluoroethoxy)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

3-(2,2-Difluoroethoxy)piperidine has various applications in scientific research, including:

  • Chemistry: It can be used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound may serve as a ligand or inhibitor in biological studies.

  • Industry: Its unique properties make it useful in the production of specialty chemicals and materials.

Mechanism of Action

3-(2,2-Difluoroethoxy)piperidine is similar to other fluorinated piperidine derivatives, such as 3-(2,2,2-trifluoroethoxy)piperidine and 3-(2,2-difluoroethoxy)propanoic acid. These compounds share structural similarities but differ in their functional groups and properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical behavior.

Comparison with Similar Compounds

Structural and Electronic Features

The table below highlights key structural differences between 3-(2,2-Difluoroethoxy)piperidine and its analogs:

Compound Name Substituent at 3-Position Key Structural Features Molecular Weight (g/mol) CAS Number
This compound –OCH₂CF₂H Two fluorine atoms on ethoxy group Not explicitly provided Listed in
3-Ethoxypiperidine –OCH₂CH₃ Non-fluorinated ethoxy group ~129.2 N/A
3-(2,2,2-Trifluoroethoxy)piperidine –OCH₂CF₃ Three fluorine atoms on ethoxy group ~197.2 1016506-72-1
3-[(2-Chloro-6-fluorophenyl)methoxy]piperidine HCl –OCH₂(2-Cl-6-F-C₆H₃) Aromatic substituent with halogens ~280.7 1289386-44-2
3-Methoxyphenyl 2-(4-piperidinyl)ethyl ether –OCH₂CH₂-(4-piperidinyl) with 3-methoxyaryl Ether-linked aromatic system ~235.3 2059944-97-5

Key Observations :

  • Fluorination Impact: The difluoroethoxy group (–OCH₂CF₂H) balances electronegativity and lipophilicity.
  • Aromatic vs.

Physicochemical and Pharmacological Inferences

While explicit data for this compound are absent, trends from analogs suggest:

  • Metabolic Stability: Fluorine atoms resist cytochrome P450 oxidation, extending half-life relative to non-fluorinated analogs .

Q & A

Q. Advanced In Silico Methods

  • SwissTargetPrediction : Predicts protein targets based on chemical similarity .
  • PASS Online : Estimates probabilities of pharmacological effects (e.g., antimicrobial, CNS activity) .
  • QSAR Modeling : Relates substituent electronic parameters (Hammett σ) to activity trends .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic Safety and Storage

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols or dust.
  • Storage : Store at 2–8°C in airtight, light-resistant containers .

How can researchers optimize the compound’s selectivity for specific biological targets?

Q. Advanced SAR and Design

  • Bioisosteric replacement : Substitute difluoroethoxy with trifluoroethoxy or methoxy groups to modulate affinity .
  • Fragment-based drug design : Co-crystallize with target proteins (e.g., kinases) to identify critical binding motifs .

What enzymatic assays are suitable for evaluating this compound’s inhibitory potential?

Q. Advanced Mechanistic Studies

  • Fluorescence polarization (FP) : For real-time monitoring of enzyme-substrate interactions.
  • Microscale thermophoresis (MST) : Measures binding affinity in low-volume samples .
  • CYP450 inhibition assays : Assess metabolic stability using human liver microsomes .

What analytical methods ensure batch-to-batch consistency in purity?

Q. Basic Quality Control

  • HPLC-UV/ELSD : Quantify impurities (>95% purity threshold) .
  • Karl Fischer titration : Monitor residual water content (<0.5%).

How can pharmacokinetic parameters (e.g., logP, bioavailability) be experimentally determined?

Q. Advanced ADME Profiling

  • LogP measurement : Shake-flask method with octanol/water partitioning .
  • Caco-2 cell assays : Predict intestinal absorption and bioavailability.
  • Plasma protein binding : Use equilibrium dialysis to assess free fraction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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